molecular formula C18H23NO3 B086172 Neruscin CAS No. 13255-14-6

Neruscin

Cat. No. B086172
CAS RN: 13255-14-6
M. Wt: 301.4 g/mol
InChI Key: LWBQJTCGYZXFLY-ZTFGCOKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neruscin is an organic compound with the chemical formula C18H21NO3S. It is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications. Neruscin is known for its ability to modulate the activity of specific ion channels in the nervous system, leading to a range of physiological and biochemical effects.

Scientific Research Applications

Capsaicin and Neurogenic Detrusor Hyperreflexia

Capsaicin, a neurotoxin for C-fiber afferents, has been studied for its efficacy in treating detrusor hyperreflexia. A study involving patients with spinal cord lesions showed that intravesical capsaicin significantly improved clinical and urodynamic parameters of detrusor hyperreflexia. Side effects were frequent but tolerable (de séze et al., 1998).

Negamycin's Interaction with Ribosomal RNA and tRNA

Negamycin (NEG), a ribosome-targeting antibiotic, exhibits promising clinical activity. It binds to both small and large ribosomal subunits, inhibiting translocation and stimulating miscoding. This antibiotic's action overlaps with that of tetracycline, but with different activities (Polikanov et al., 2014).

Piperine and TRPV1 in Autonomous Bladder Model

Piperine (PIP) has similar pharmacological properties to vanilloids like capsaicin. A study focused on PIP-effects on autonomous bladder contractile activity, specifically its selectivity for the transient receptor potential channel 1 (TRPV1) receptor, and its role in volume-induced contractile changes (Gevaert et al., 2007).

Glucidic Capsaicin in Neurogenic Detrusor Overactivity

Research on glucidic capsaicin, a new formulation in a glucidic solution, aimed to improve the efficacy and tolerability for treating neurogenic detrusor overactivity in spinal cord injured and multiple sclerosis patients. This formulation was compared to an alcoholic capsaicin instillation (de séze et al., 2006).

Bacteriocins in Antimicrobial Applications

Bacteriocins, ribosomally synthesized antimicrobial peptides, are traditionally used as food preservatives. They are also being developed into next-generation antibiotics and have potential applications in treating cancer and regulating quorum sensing (Chikindas et al., 2018).

Intravesical Therapy for Neurogenic Detrusor Overactivity

Topical intravesical treatment strategies for neurogenic detrusor overactivity may provide alternatives to oral anticholinergics. These treatments, such as local anaesthetics or vanilloids, offer selectivity and potentially reduced side effects (Reitz & Schurch, 2004).

properties

CAS RN

13255-14-6

Product Name

Neruscin

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indole

InChI

InChI=1S/C18H23NO3/c1-19-7-6-11-4-5-14-17(18(11)19)13-9-16(21-3)15(20-2)8-12(13)10-22-14/h4,8-9,14,17-18H,5-7,10H2,1-3H3/t14-,17-,18-/m1/s1

InChI Key

LWBQJTCGYZXFLY-ZTFGCOKTSA-N

Isomeric SMILES

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4CO3)OC)OC

SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4CO3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neruscin
Reactant of Route 2
Reactant of Route 2
Neruscin
Reactant of Route 3
Reactant of Route 3
Neruscin
Reactant of Route 4
Neruscin
Reactant of Route 5
Reactant of Route 5
Neruscin
Reactant of Route 6
Reactant of Route 6
Neruscin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.